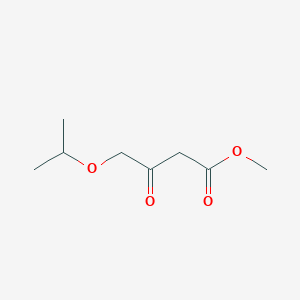
Methyl 3-oxo-4-(propan-2-yloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-4-(propan-2-yloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (COOR)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-(propan-2-yloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-4-(propan-2-yloxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(propan-2-yloxy)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 3-oxo-4-(propan-2-yloxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-(propan-2-yloxy)butanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-4-phenylbutanoate: This compound has a phenyl group instead of the propan-2-yloxy group.
Methyl 2-methyl-3-oxo-4-phenylbutanoate: This compound features an additional methyl group on the carbon chain.
Uniqueness
Methyl 3-oxo-4-(propan-2-yloxy)butanoate is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 3-oxo-4-propan-2-yloxybutanoate |
InChI |
InChI=1S/C8H14O4/c1-6(2)12-5-7(9)4-8(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
AIDRUTSWUIBYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















